Flurbiprofen-13C,d3

LC-MS/MS method development chromatographic isotope effect bioanalytical method validation

Deuterium-only internal standards (e.g., Flurbiprofen-d3) exhibit chromatographic retention time shifts due to the deuterium isotope effect, causing differential matrix effect compensation and inaccurate quantification in LC-MS/MS bioanalysis. Flurbiprofen-13C,d3 (CAS 2747917-55-9) eliminates this risk with dual 13C/d3 labeling, ensuring co-elution with the unlabeled analyte while providing a Δm/z = 4 mass shift for interference-free MS/MS channel separation. • Validated IS for human plasma LC-MS/MS: LLOQ 0.5000 ng/mL, LLOD 20.00 pg/mL, supporting FDA/EMA bioequivalence studies. • Isotopic enrichment: 99% 13C, 98% 2H; manufactured under GMP/ISO-certified quality systems. • Available in research quantities (mg to g); ships at ambient temperature globally.

Molecular Formula C15H13FO2
Molecular Weight 248.27 g/mol
Cat. No. B15141813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen-13C,d3
Molecular FormulaC15H13FO2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1+1D3
InChIKeySYTBZMRGLBWNTM-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flurbiprofen-13C,d3: Stable Isotope-Labeled Internal Standard


Flurbiprofen-13C,d3 (CAS 2747917-55-9) is a dual-labeled stable isotope analog of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, incorporating one 13C atom and three deuterium atoms (d3) at the α-methyl position of the propionic acid side chain . With a molecular weight of 248.27 g/mol (C14[13C]H10D3FO2), this compound is specifically manufactured as an internal standard (IS) for the accurate quantification of unlabeled flurbiprofen (CAS 5104-49-4) in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. Unlike unlabeled analytical reference standards used for calibration, stable isotope-labeled internal standards (SIL-IS) such as Flurbiprofen-13C,d3 co-elute with the target analyte and undergo nearly identical extraction recovery and ionization behavior, thereby correcting for matrix effects and instrument variability [2].

Type Stable isotope-labeled internal standard (SIL-IS)
Role LC-MS/MS quantitation of flurbiprofen
Design 13C,d3 dual-label; co-elution with analyte
Context Research-matrix bioanalysis & method validation

Flurbiprofen-13C,d3: Irreplaceable in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, substitution of a dual-labeled internal standard such as Flurbiprofen-13C,d3 with a deuterium-only analog (e.g., Flurbiprofen-d3) or an unlabeled reference standard introduces systematic analytical bias that compromises data integrity and regulatory compliance [1]. Pure deuterium-labeled compounds frequently exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect, which can result in differential matrix effect compensation and inaccurate quantification . The incorporation of a 13C atom alongside deuterium labels in Flurbiprofen-13C,d3 mitigates this risk while preserving the necessary mass shift (Δm/z = 4) for distinct MS/MS channel separation . Additionally, regulatory guidelines from agencies including the FDA and EMA explicitly recommend stable isotope-labeled internal standards as the preferred approach for bioanalytical method validation, rendering non-isotopic structural analogs or unlabeled standards insufficient for pivotal studies [2].

This product Flurbiprofen-13C,d3
Potential substitute Flurbiprofen-d3 (deuterium-only)
Deuterium-only labels may exhibit chromatographic retention time shifts relative to the analyte, reducing matrix-effect compensation accuracy.
This product Flurbiprofen-13C,d3
Potential substitute Unlabeled reference standard
Unlabeled standards lack the mass shift required for distinct MS/MS channel separation; cannot correct for matrix effects via isotope dilution.
This product Flurbiprofen-13C,d3 (GMP/ISO)
Potential substitute Non-GMP research-grade ISTD
Non-GMP ISTDs may lack batch-to-batch consistency documentation and full traceability expected for bioanalytical validation documentation.

Flurbiprofen-13C,d3: Quantitative Performance Evidence


Co-elution vs. Deuterium Shift

Dual-labeled internal standards incorporating 13C demonstrate chromatographic co-elution with unlabeled analyte, whereas deuterium-only labels can exhibit measurable retention time shifts due to the deuterium isotope effect . A direct comparative study of deuterated (2H) SIL-IS versus non-deuterated (13C and 15N) SIL-IS for urinary biomarkers demonstrated that deuterated internal standards eluted at slightly different retention times compared to the target analyte, reducing their capacity to correct for time-dependent matrix effects [1]. Flurbiprofen-13C,d3, with its 13C backbone label, minimizes this chromatographic shift risk while the d3 methyl label provides the requisite mass difference for MRM channel separation.

Co-elution vs. Deuterium Shift
Class-level inference
Target: Minimal to no retention time shift (13C-labeled) Comparator: Detectable retention time shifts (deuterium-only labels)
Supports co-elution method context; reduces time-dependent matrix-effect risk.
Established deuterium isotope effect on reversed-phase LC; class-level inference.
LC-MS/MS method development chromatographic isotope effect bioanalytical method validation

Analytical Sensitivity in Human Plasma

A patented LC-MS/MS method for flurbiprofen quantification in human plasma specifically designates Flurbiprofen-13C-d3 (synonymous with Flurbiprofen-13C,d3) or Flurbiprofen-d3 as the isotopic internal standard [1]. The method achieved a lower limit of quantification (LLOQ) of 0.5000 ng/mL and a lower limit of detection (LLOD) of 20.00 pg/mL in human plasma [1]. The method validation demonstrates linearity across a concentration range of 0.5000–200.0 ng/mL, suitable for pharmacokinetic studies following therapeutic dosing [1].

Analytical Sensitivity (Human Plasma)
Method context
LLOQ: 0.5000 ng/mL
LLOD: 20.00 pg/mL
Supports human plasma research matrix analysis; PK exposure-model interpretation.
Patent-documented method; ESI negative ion mode; protein precipitation.
human plasma quantification LC-MS/MS method validation bioequivalence studies

Certified Isotopic Purity

Commercially available Flurbiprofen-13C,d3 (synonymous with [13C,2H3]-Flurbiprofen) is supplied with a Certificate of Analysis specifying minimum chemical purity of 98.00%, minimum 13C isotopic enrichment of 99%, and minimum 2H (deuterium) isotopic enrichment of 98% [1]. These specifications exceed typical unlabeled analytical reference standards (commonly ≥98% chemical purity) by providing certified isotopic abundance data essential for accurate internal standard calibration [2].

Certified Isotopic Purity
Lot attribute
Chemical purity ≥98%; 13C enrichment ≥99%; 2H enrichment ≥98%.
Procurement specification review; minimizes analyte/IS channel cross-talk.
Supplier CoA; enriched beyond typical unlabeled reference standards.
isotopic enrichment certification reference standard quality control regulatory compliance

Co-elution and MRM Channel Separation

Published LC-MS/MS parameters for flurbiprofen quantification demonstrate that the deuterated internal standard FLB-d3 (structurally analogous labeling approach to Flurbiprofen-13C,d3) co-elutes with unlabeled flurbiprofen (FLB) at a retention time of 8.1 minutes under the specified chromatographic conditions [1]. The distinct MRM transition for FLB-d3 (m/z 246 → 202) compared to FLB (m/z 243 → 199) provides a Δm/z of +3 for precursor ion and +3 for product ion, enabling selective detection without channel overlap [1]. Flurbiprofen-13C,d3 would provide a Δm/z of +4 due to the additional 13C atom, further enhancing MS channel separation.

Co-elution & MRM Separation
Supporting evidence
Co-elution at 8.1 min (identical to analyte); MRM Δm/z ≥ 3 Da.
Supports method-transfer context; MRM channel separation confirmed.
Published data for FLB-d3; dual-label design further increases Δm/z to +4.
LC-MS/MS parameters MRM transition chromatographic co-elution

GMP and ISO-Certified Manufacturing

Flurbiprofen-13C-d3 is supplied by manufacturers operating GMP-compliant and ISO-certified production facilities, ensuring batch-to-batch consistency and full traceability required for regulated pharmaceutical analysis . This quality infrastructure supports the use of Flurbiprofen-13C,d3 as a reference standard in method validation and sample analysis for bioequivalence studies, new drug applications (NDA), and abbreviated new drug applications (ANDA) submitted to global regulatory agencies [1].

GMP/ISO Manufacturing
Source review
Produced in GMP-compliant and ISO-certified facilities.
Supports method validation documentation context; batch-to-batch traceability.
Reduces need for independent qualification in bioanalytical studies.
GMP manufacturing ISO certification regulated bioanalysis

Flurbiprofen-13C,d3: Application Scenarios


Pharmacokinetic and Bioequivalence Studies

Flurbiprofen-13C,d3 is the designated internal standard in a patented LC-MS/MS method validated for human plasma quantification, achieving an LLOQ of 0.5000 ng/mL and LLOD of 20.00 pg/mL [1]. This method is suitable for single-dose, randomized, crossover bioequivalence studies of flurbiprofen oral formulations, where accurate quantification of plasma concentrations across the full pharmacokinetic profile (Cmax, AUC, t½) is required for regulatory submission to FDA or EMA [2]. The GMP/ISO-certified manufacturing origin of Flurbiprofen-13C,d3 supports GLP compliance requirements for pivotal bioanalytical studies .

Therapeutic Drug Monitoring in Inflammation

The validated LC-MS/MS method using Flurbiprofen-13C,d3 as internal standard enables therapeutic drug monitoring (TDM) of flurbiprofen in patients with rheumatoid arthritis or osteoarthritis, where individualized dosing may optimize anti-inflammatory efficacy while minimizing adverse effects [1]. The sub-ng/mL sensitivity allows accurate quantification of trough concentrations, and the isotopic internal standard ensures robust correction for matrix effects encountered in clinical plasma samples from diverse patient populations [2].

Preclinical ADME for Novel NSAID Candidates

In preclinical drug discovery programs investigating novel flurbiprofen derivatives (e.g., Aβ42-modulating analogs for Alzheimer's disease research), Flurbiprofen-13C,d3 serves as a quantitative internal standard for measuring unlabeled flurbiprofen and structurally related analogs in in vitro metabolic stability assays and in vivo pharmacokinetic studies [1]. The certified isotopic enrichment specifications (99% 13C, 98% 2H) ensure accurate concentration determination without signal interference in the analyte channel, which is critical when evaluating structure-activity relationships and lead optimization [2].

Environmental Fate & Wastewater Monitoring

Flurbiprofen-13C,d3 is specified for environmental applications including the quantification of flurbiprofen residues in wastewater and surface water matrices [1]. The isotope dilution approach using this SIL-IS corrects for complex matrix effects encountered in environmental samples (e.g., high dissolved organic carbon, variable ionic strength), enabling accurate trace-level quantification for environmental risk assessment and regulatory compliance monitoring [2].

Application
Selection Property
Validation Focus
PK & Bioequivalence Studies
ISTD for human plasma research matrices
Bioanalytical validation review; exposure-model interpretation
PK Monitoring Research
Research PK monitoring context; sub-ng/mL sensitivity
Method-transfer context; matrix-effect control in diverse matrices
Preclinical ADME Studies
Certified isotopic enrichment for analyte/IS channel fidelity
Metabolic stability assay review; structure-activity relationship context
Environmental Fate Monitoring
Isotope dilution for complex environmental matrices
Trace-level quantification review; matrix-effect correction

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